2-Fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride
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Overview
Description
2-Fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S. It is a derivative of benzene, featuring a fluorine atom, a hydroxyl group, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is primarily used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Nitration: The starting material, 2-Fluoro-3-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is converted to a sulfonyl chloride group using chlorosulfonic acid.
Hydrolysis: Finally, the compound is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, while the sulfonyl chloride group can be reduced to a sulfonic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Substitution: Reagents such as amines and alcohols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed through nucleophilic substitution.
Halogenated Derivatives: Formed through electrophilic aromatic substitution.
Carbonyl Compounds: Formed through oxidation of the hydroxyl group.
Scientific Research Applications
2-Fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the production of drugs with potential therapeutic effects.
Industry: In the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical transformations. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. Additionally, the presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzene-1-sulfonyl chloride
- 2-Fluoro-6-methylbenzene-1-sulfonyl chloride
- 2-Fluoro-3-methylbenzene-1-sulfonyl chloride
Uniqueness
2-Fluoro-6-hydroxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The fluorine atom also enhances the compound’s stability and reactivity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C7H6ClFO3S |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-fluoro-6-hydroxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-3-5(10)7(6(4)9)13(8,11)12/h2-3,10H,1H3 |
InChI Key |
JZXFRFQWKYBQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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